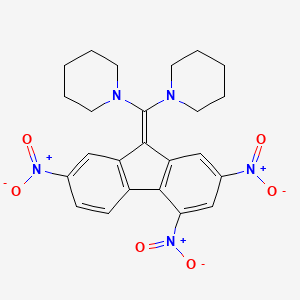
1-(1-piperidinyl{2,4,7-trisnitro-9H-fluoren-9-ylidene}methyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-piperidinyl{2,4,7-trisnitro-9H-fluoren-9-ylidene}methyl)piperidine is a complex organic compound with the molecular formula C24H25N5O6 and a molecular weight of 479.4852 . This compound features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-piperidinyl{2,4,7-trisnitro-9H-fluoren-9-ylidene}methyl)piperidine typically involves multi-step organic reactions. The process begins with the preparation of the fluorenylidene intermediate, which is then functionalized with nitro groups at specific positions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-piperidinyl{2,4,7-trisnitro-9H-fluoren-9-ylidene}methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
1-(1-piperidinyl{2,4,7-trisnitro-9H-fluoren-9-ylidene}methyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1-piperidinyl{2,4,7-trisnitro-9H-fluoren-9-ylidene}methyl)piperidine involves its interaction with specific molecular targets. The compound’s nitro groups and piperidine moiety play a crucial role in its biological activity. It may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler compound with a similar ring structure but lacking the fluorenylidene and nitro groups.
Fluorenone: Contains the fluorenylidene moiety but lacks the piperidine ring.
Nitrofluorene: Similar in structure but with different functional groups.
Uniqueness
1-(1-piperidinyl{2,4,7-trisnitro-9H-fluoren-9-ylidene}methyl)piperidine is unique due to its combination of a piperidine ring, fluorenylidene moiety, and multiple nitro groups. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .
Propriétés
IUPAC Name |
1-[piperidin-1-yl-(2,4,7-trinitrofluoren-9-ylidene)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O6/c30-27(31)16-7-8-18-19(13-16)23(20-14-17(28(32)33)15-21(22(18)20)29(34)35)24(25-9-3-1-4-10-25)26-11-5-2-6-12-26/h7-8,13-15H,1-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQLGAYYWWYLGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=C2C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])N5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














